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Allyl isovalerate - 2835-39-4

Allyl isovalerate

Catalog Number: EVT-308655
CAS Number: 2835-39-4
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
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Product Introduction

Description
Allyl isovalerate is a clear colorless to pale yellow liquid with overripe fruit odor and an apple taste. (NTP, 1992)
Allyl isovalerate is a fatty acid ester.
2-Propenyl 3-methylbutanoate, also known as allyl isovalerate or 2-propenyl isopentanoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Propenyl 3-methylbutanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 2-Propenyl 3-methylbutanoate has been primarily detected in urine. Within the cell, 2-propenyl 3-methylbutanoate is primarily located in the cytoplasm. 2-Propenyl 3-methylbutanoate has a sweet, apple, and banana taste. 2-Propenyl 3-methylbutanoate is a potentially toxic compound.
Overview

Allyl isovalerate is a branched-chain allyl ester compound, characterized by its molecular formula C8H14O2\text{C}_8\text{H}_{14}\text{O}_2 and molecular weight of 142.2 g/mol. This compound is recognized for its applications as a flavoring agent in food products and is also associated with certain health risks, including potential carcinogenicity. It is known by various synonyms, including allyl 3-methylbutyrate and 2-propenyl 3-methylbutanoate .

Source and Classification

Allyl isovalerate can be synthesized through the direct esterification of allyl alcohol with isovaleric acid, typically under azeotropic conditions to facilitate the removal of water produced during the reaction . It falls under the category of allyl esters, which are derivatives of allyl alcohol. The compound has been evaluated for its safety and regulatory status due to its widespread use in food and cosmetics, although detailed exposure data remain limited .

Synthesis Analysis

Methods and Technical Details

The synthesis of allyl isovalerate primarily involves the following methods:

  1. Direct Esterification: This method utilizes allyl alcohol and isovaleric acid, where the reaction proceeds under azeotropic conditions to remove water. This technique enhances yield and purity by driving the reaction to completion .
  2. Catalytic Methods: Alternative synthetic routes may involve catalytic processes using strong acids such as sulfuric acid or p-toluenesulfonic acid as catalysts to facilitate esterification reactions under controlled temperatures .
  3. Hydrolysis and Subsequent Reactions: Hydrolysis of allyl isovalerate yields allyl alcohol, which can undergo further reactions leading to various products, including acrolein or glycidol via oxidative pathways .
Molecular Structure Analysis

Structure and Data

Allyl isovalerate features a branched structure with a double bond characteristic of allyl compounds. Its structure can be represented as follows:

  • Molecular Formula: C8H14O2\text{C}_8\text{H}_{14}\text{O}_2
  • Functional Groups: The molecule contains an ester functional group (-COO-) and a propene group (C=C), contributing to its reactivity and flavor profile.
Chemical Reactions Analysis

Reactions and Technical Details

Allyl isovalerate undergoes several chemical reactions, primarily hydrolysis, which converts it into allyl alcohol. The hydrolysis rate varies depending on the medium; for instance, it occurs more rapidly in simulated pancreatic juice compared to liver homogenates .

Key reactions include:

  1. Hydrolysis: The conversion of allyl isovalerate into allyl alcohol can be catalyzed by enzymes or acidic conditions.
  2. Oxidative Pathways: Following hydrolysis, allyl alcohol can be oxidized to form acrolein or epoxide derivatives, which have distinct biological activities .
Mechanism of Action

Process and Data

The mechanism of action for allyl isovalerate primarily involves its metabolic conversion to allyl alcohol upon hydrolysis. This process can lead to two main pathways:

  1. Formation of Acrolein: Allyl alcohol can be oxidized by alcohol dehydrogenase to produce acrolein, a compound that exhibits cytotoxic properties.
  2. Epoxidation: Alternatively, it may form glycidol via epoxide formation, which can further metabolize into glycerol .

The metabolic pathways highlight potential toxicity concerns associated with prolonged exposure to allyl isovalerate.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid
  • Odor: Characteristic fruity aroma
  • Boiling Point: Approximately 180 °C
  • Density: About 0.86 g/cm³

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether; slightly soluble in water.
  • Reactivity: Allyl isovalerate can participate in various chemical reactions typical of esters, including hydrolysis and transesterification.

Relevant data indicate that hydrolysis rates are influenced by environmental conditions such as pH and temperature, affecting its stability as a flavoring agent .

Applications

Allyl isovalerate serves multiple scientific uses:

  1. Flavoring Agent: Commonly used in the food industry for its pleasant aroma and taste.
  2. Chemical Intermediate: Utilized in organic synthesis for producing other chemicals or flavor compounds.
  3. Research Applications: Studied for its metabolic pathways and potential toxicological effects in laboratory settings.

Despite its applications, safety evaluations indicate potential health risks associated with exposure, necessitating careful handling in industrial contexts .

Properties

CAS Number

2835-39-4

Product Name

Allyl isovalerate

IUPAC Name

prop-2-enyl 3-methylbutanoate

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-4-5-10-8(9)6-7(2)3/h4,7H,1,5-6H2,2-3H3

InChI Key

HOMAGVUCNZNWBC-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OCC=C

Solubility

less than 0.1 mg/mL at 61.7° F (NTP, 1992)
Insoluble in water and miscible with perfume and flavour materials
1ml in 1ml 95% ethanol (in ethanol)

Synonyms

3-methylbutanoic acid 2-propenyl ester
allyl isovalerate

Canonical SMILES

CC(C)CC(=O)OCC=C

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